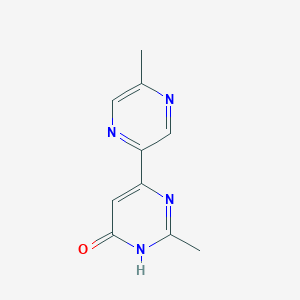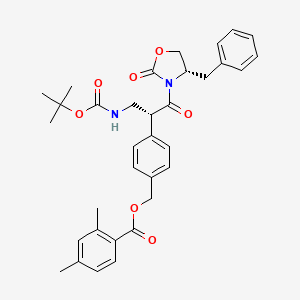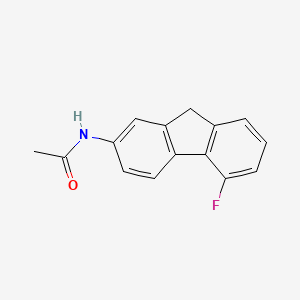
17alpha-4'-t-Butylbenzyl Estradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17alpha-4’-t-Butylbenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a tert-butylbenzyl group at the 4’ position, which modifies its biological activity and potential applications. Estradiol and its derivatives are crucial in various biological processes, including reproductive and non-reproductive systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-4’-t-Butylbenzyl Estradiol typically involves the following steps:
Starting Material: The synthesis begins with estradiol, which undergoes a series of chemical reactions to introduce the tert-butylbenzyl group.
Protection of Hydroxyl Groups: The hydroxyl groups of estradiol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of tert-Butylbenzyl Group: The protected estradiol is then reacted with tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butylbenzyl group.
Deprotection: The protecting groups are removed to yield the final product, 17alpha-4’-t-Butylbenzyl Estradiol.
Industrial Production Methods: Industrial production of 17alpha-4’-t-Butylbenzyl Estradiol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 17alpha-4’-t-Butylbenzyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The tert-butylbenzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
17alpha-4’-t-Butylbenzyl Estradiol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on estrogenic activity.
Biology: The compound is employed in research to understand estrogen receptor interactions and signaling pathways.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in analytical chemistry.
作用機序
17alpha-4’-t-Butylbenzyl Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing various physiological processes.
類似化合物との比較
17alpha-Estradiol: A naturally occurring isomer of estradiol with lower estrogenic potency.
17beta-Estradiol: The most potent natural estrogen, widely used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 17alpha-4’-t-Butylbenzyl Estradiol is unique due to the presence of the tert-butylbenzyl group, which enhances its stability and modifies its biological activity. This structural modification distinguishes it from other estradiol derivatives and provides unique research and therapeutic opportunities.
特性
分子式 |
C29H38O2 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17R)-17-[(4-tert-butylphenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C29H38O2/c1-27(2,3)21-8-5-19(6-9-21)18-29(31)16-14-26-25-11-7-20-17-22(30)10-12-23(20)24(25)13-15-28(26,29)4/h5-6,8-10,12,17,24-26,30-31H,7,11,13-16,18H2,1-4H3/t24-,25-,26+,28+,29-/m1/s1 |
InChIキー |
IOHXXLQQJOJOLB-WXJBELMVSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
正規SMILES |
CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)

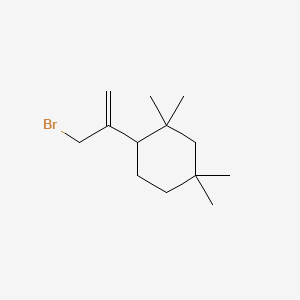
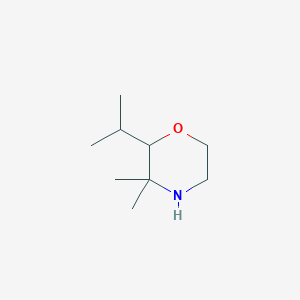
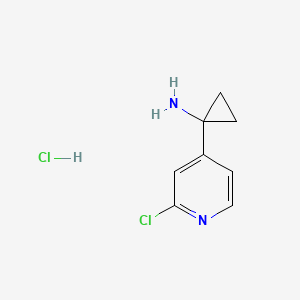
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)

![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
